3-{Ethyl[(methylhydroxyphosphoryl)methyl]amino}propanoic acid
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Overview
Description
3-{Ethyl[(methylhydroxyphosphoryl)methyl]amino}propanoic acid is an organic compound with a complex structure that includes an amino group, a phosphoryl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Ethyl[(methylhydroxyphosphoryl)methyl]amino}propanoic acid can be achieved through a multi-step process involving the following steps:
Formation of the Amino Group:
Phosphorylation: The next step involves the phosphorylation of the amino group using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3).
Hydrolysis: The phosphorylated intermediate is then hydrolyzed to introduce the hydroxyl group.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{Ethyl[(methylhydroxyphosphoryl)methyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{Ethyl[(methylhydroxyphosphoryl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{Ethyl[(methylhydroxyphosphoryl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylphosphinyl-propanoic acid: Similar in structure but with a hydroxyl group instead of an amino group.
2-Carboxyethyl(phenyl)phosphinic acid: Contains a phenyl group instead of an ethyl group.
Uniqueness
3-{Ethyl[(methylhydroxyphosphoryl)methyl]amino}propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H16NO4P |
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Molecular Weight |
209.18 g/mol |
IUPAC Name |
3-[ethyl-[[hydroxy(methyl)phosphoryl]methyl]amino]propanoic acid |
InChI |
InChI=1S/C7H16NO4P/c1-3-8(5-4-7(9)10)6-13(2,11)12/h3-6H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
CAAOZFIOSRLVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)O)CP(=O)(C)O |
Origin of Product |
United States |
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